Gypsogenic acid

Description

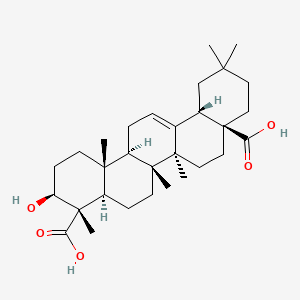

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-25(2)13-15-30(24(34)35)16-14-27(4)18(19(30)17-25)7-8-20-26(3)11-10-22(31)29(6,23(32)33)21(26)9-12-28(20,27)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20+,21+,22-,26+,27+,28+,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIBKVQNJKUVCE-JUENUIDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5143-05-5 | |

| Record name | Gypsogenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5143-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Origin and Natural Sources of Gypsogenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypsogenic acid, a pentacyclic triterpenoid saponin, has garnered significant scientific interest due to its diverse pharmacological activities, including cytotoxic, anti-inflammatory, and anti-viral properties. This technical guide provides an in-depth exploration of the origin and natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction, isolation, and structural elucidation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Origin and Natural Sources

This compound is primarily found in plants belonging to the Caryophyllaceae family, commonly known as the carnation or pink family. Within this family, the genus Gypsophila, which encompasses over 100 species, is a particularly rich source of this compound.

Table 1: Natural Sources of this compound and its Derivatives

| Family | Genus | Species | Plant Part | Compound | Concentration (% dry weight) | Reference |

| Caryophyllaceae | Gypsophila | G. trichotoma | Roots | This compound | Present | [1][2] |

| Caryophyllaceae | Gypsophila | G. paniculata | Roots | Gypsogenin 3-O-glucuronide | - | [3] |

| Caryophyllaceae | Gypsophila | G. oldhamiana | - | This compound | Present | [4] |

| Caryophyllaceae | Dianthus | - | - | This compound (as predominant aglycone) | - | [3] |

| Aceraceae | Aceriphyllum | A. rossii | - | This compound | - | [1][4] |

Biosynthesis of this compound

The biosynthesis of this compound follows the well-established pathway for triterpenoid saponins, originating from the cytosolic mevalonic acid (MVA) pathway.[5][6] The key steps involve the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpenoid skeleton, followed by a series of oxidative modifications.

The initial precursor, β-amyrin, undergoes oxidation at the C-28 position to form oleanolic acid. Subsequent oxidation at the C-23 position of oleanolic acid yields this compound.[7] This multi-step oxidation is catalyzed by cytochrome P450 monooxygenases (CYPs).[5][6][8]

Caption: Biosynthetic pathway of this compound from the Mevalonic Acid pathway.

Experimental Protocols

Extraction and Isolation of this compound from Gypsophila trichotoma Roots

This protocol is adapted from the methodology described by Krasteva et al. (2014).[1][2]

3.1.1. Materials and Reagents

-

Air-dried and powdered roots of Gypsophila trichotoma

-

80% Methanol

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Diaion HP-20 resin

-

Silica gel 60 (40-60 µm)

-

Deionized water

-

Methanol (MeOH)

-

Rotary evaporator

-

Chromatography columns

3.1.2. Extraction Procedure

-

Exhaustively extract the air-dried powdered root material (740 g) with 80% methanol at room temperature.

-

Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain an aqueous residue.

-

Successively partition the aqueous residue with dichloromethane, ethyl acetate, and n-butanol.

3.1.3. Isolation Procedure

-

Subject the n-butanol fraction to column chromatography on a Diaion HP-20 column.

-

Elute the column with a gradient of water to methanol (100:0 to 0:100).

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine the fractions containing the compound of interest and concentrate them.

-

Further purify the concentrated fractions by flash chromatography over a silica gel column using a solvent system of CH₂Cl₂/MeOH/H₂O (18:11:1) to yield pure this compound (50 mg).

Caption: Workflow for the extraction and isolation of this compound.

Structural Elucidation of this compound

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques.

3.2.1. Mass Spectrometry (MS)

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the exact molecular weight and elemental composition.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (Proton NMR): To identify the number and types of protons and their neighboring environments.

-

¹³C-NMR (Carbon NMR): To determine the number and types of carbon atoms in the molecule.

-

2D-NMR Experiments (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to confirm the overall structure and stereochemistry.

Potential Signaling Pathways

While the precise signaling pathways directly modulated by this compound are still under investigation, studies on related saponins suggest potential mechanisms for its observed cytotoxic effects. The cytotoxic action of saponins is often attributed to their interaction with cell membrane components, leading to pore formation and increased permeability.[9] This can trigger a cascade of intracellular events.

General saponin-induced cytotoxicity may involve the generation of reactive oxygen species (ROS) and nitric oxide (NO), leading to oxidative stress and subsequent activation of apoptotic pathways.[9]

Caption: Proposed signaling pathway for saponin-induced cytotoxicity.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its origins, natural distribution, and biosynthesis. The detailed experimental protocols for its extraction, isolation, and structural elucidation offer a practical resource for researchers. Further investigation into the specific molecular targets and signaling pathways of this compound is warranted to fully elucidate its mechanism of action and to facilitate its development as a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of gypsogenin and this compound derivatives with antitumor activity by damaging cell membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C30H46O5 | CID 15560324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biosynthesis and Synthetic Biology of Psychoactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of this compound isolated from Gypsophila trichotoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical and Chemical Properties of Gypsogenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypsogenic acid, a pentacyclic triterpenoid belonging to the oleanane class, has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial and cytotoxic effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for its isolation and biological evaluation, and visualizations of its hypothesized signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

This compound is a white crystalline solid. Its core structure is an olean-12-ene skeleton substituted with a hydroxyl group at the C-3 position and carboxylic acid groups at the C-23 and C-28 positions.[1]

Identification and Formula

| Property | Value | Reference |

| IUPAC Name | (3β,4α)-3-hydroxy-olean-12-ene-23,28-dioic acid | [1] |

| Synonyms | Astrantiagenin J, Gypsogeninic acid | [1] |

| CAS Number | 5143-05-5 | [1] |

| Molecular Formula | C₃₀H₄₆O₅ | [1] |

| Molecular Weight | 486.68 g/mol | [1] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | >300 °C (decomposes) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Appearance | Solid powder | [1] |

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H-NMR | Signals for seven methyl groups, an olefinic proton of the olean-12-ene skeleton, and a proton of a hydroxyl-bearing carbon. |

| ¹³C-NMR | Approximately 30 carbon signals, including those corresponding to two carboxyl groups, two olefinic carbons, a hydroxyl-bearing carbon, and multiple methyl, methylene, and methine groups characteristic of the oleanane skeleton. |

| IR | Broad absorption band for the hydroxyl group (O-H stretch), characteristic peaks for carboxylic acid C=O and C-O stretching, and C-H stretching and bending vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns typical for oleanane-type triterpenoids, often involving retro-Diels-Alder cleavage of the C-ring. |

Experimental Protocols

Isolation and Purification of this compound from Gypsophila trichotoma

The following protocol is based on the methodology described for the isolation of this compound from the roots of Gypsophila trichotoma.

2.1.1. Extraction

-

Air-dry the powdered root material of G. trichotoma.

-

Exhaustively extract the dried plant material with 80% methanol at room temperature.

-

Concentrate the methanol extract under reduced pressure to yield a crude extract.

-

Suspend the crude extract in water and partition successively with dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

2.1.2. Chromatographic Separation

-

Subject the n-BuOH fraction to column chromatography on a Diaion HP-20 column.

-

Elute the column with a stepwise gradient of methanol in water (from 100% H₂O to 100% MeOH).

-

Monitor the fractions by thin-layer chromatography (TLC) using a solvent system of n-BuOH/AcOH/H₂O (4:1:1) and visualizing with anisaldehyde/H₂SO₄ reagent followed by heating.

-

Combine fractions containing the compound of interest.

-

Further purify the combined fractions by flash chromatography on a silica gel column using a solvent system of CH₂Cl₂/MeOH/H₂O (18:11:1) to yield pure this compound.

Experimental Workflow for Isolation of this compound

References

An In-depth Technical Guide to Gypsogenic Acid: Properties, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypsogenic acid, a pentacyclic triterpenoid, has garnered significant interest within the scientific community for its diverse biological activities, including notable antibacterial and cytotoxic effects. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, including its CAS number and molecular structure. It further presents a summary of its biological efficacy through quantitative data on its activity against various cancer cell lines and bacterial strains. Detailed experimental protocols for assessing cytotoxicity and antibacterial susceptibility are provided to facilitate further research and development. This document aims to serve as a core resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a naturally occurring pentacyclic triterpenoid compound. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 5143-05-5 | [1] |

| Molecular Formula | C₃₀H₄₆O₅ | [1] |

| Molecular Weight | 486.68 g/mol | |

| IUPAC Name | (3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |

| Appearance | Solid | [1] |

Molecular Structure:

(A 2D chemical structure diagram would be inserted here in a full whitepaper)

Biological Activity

This compound has demonstrated significant potential in preclinical studies, exhibiting both cytotoxic effects against various cancer cell lines and antibacterial activity against a range of pathogens.

Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| BV-173 | Chronic Myeloid Leukemia | 41.4 |

| HL-60 | Acute Promyelocytic Leukemia | 61.1 |

| SKW-3 | Chronic B-cell Leukemia | 81.5 |

| LAMA-84 | Chronic Myeloid Leukemia | >100 |

| EJ | Bladder Carcinoma | >100 |

| K-562 | Chronic Myeloid Leukemia | 227.6 |

Antibacterial Activity

This compound has shown promising activity against several oral bacterial pathogens. The minimum inhibitory concentration (MIC) values, which are the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, are presented below.[1]

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Enterococcus faecalis | Positive | 50-200 |

| Streptococcus salivarius | Positive | 50-200 |

| Streptococcus sanguinis | Positive | 50-200 |

| Streptococcus mitis | Positive | 50-200 |

| Streptococcus mutans | Positive | 50-200 |

| Streptococcus sobrinus | Positive | 50-200 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

96-well microtiter plates

-

Appropriate cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of the compound) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] Gently pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value can then be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antibacterial Susceptibility: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Microplate incubator

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

-

Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

-

Inoculation: Add the diluted bacterial suspension to each well containing the different concentrations of this compound. The final volume in each well should be 100 µL.

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum (no compound).

-

Sterility Control: A well containing only CAMHB (no bacteria or compound).

-

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3]

Signaling Pathways and Experimental Workflows

While the precise mechanisms of action of this compound are still under investigation, preliminary research and the known activities of structurally similar triterpenoids suggest potential interactions with key cellular signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor (VEGF) and Hippo-YAP pathways. It is important to note that direct evidence for this compound's modulation of these pathways is still emerging.

Hypothetical Involvement in VEGF Signaling

The VEGF signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Some acidic compounds have been shown to influence VEGF expression.[5]

Caption: Hypothetical inhibition of the VEGF signaling pathway by this compound.

Potential Interaction with the Hippo-YAP Pathway

The Hippo-YAP pathway is a key regulator of organ size and cell proliferation, and its dysregulation is frequently observed in cancer. Some studies have indicated that certain acidic molecules can influence this pathway.[6]

Caption: Potential modulation of the Hippo-YAP signaling pathway by this compound.

Experimental Workflow for Investigating Signaling Pathway Modulation

To elucidate the specific effects of this compound on cellular signaling, a structured experimental workflow is recommended.

Caption: Workflow for analyzing the effects of this compound on protein and gene expression.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The data and protocols presented in this guide offer a foundational resource for researchers to further explore its mechanisms of action and therapeutic potential. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully realize its clinical utility.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acidic extracellular pH induces vascular endothelial growth factor (VEGF) in human glioblastoma cells via ERK1/2 MAPK signaling pathway: mechanism of low pH-induced VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

The Architecture of a Plant Defense: A Technical Guide to the Biosynthesis of Gypsogenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypsogenic acid, a pentacyclic triterpenoid saponin, is a key player in the chemical defense arsenal of numerous plant species. Its diverse biological activities, including insecticidal, antifungal, and molluscicidal properties, have also positioned it as a molecule of interest for the development of novel pharmaceuticals and agricultural products. Understanding the intricate biosynthetic pathway of this compound is paramount for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the enzymatic cascade leading to this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Core Biosynthetic Pathway: From Precursor to Product

The biosynthesis of this compound originates from the ubiquitous plant isoprenoid pathway, starting with the cyclization of 2,3-oxidosqualene. The pathway proceeds through a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs) and subsequent glycosylations by UDP-dependent glycosyltransferases (UGTs).

The initial committed step is the cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by the enzyme β-amyrin synthase (bAS). From β-amyrin, the pathway to this compound involves a series of crucial oxidation reactions. The C-28 position of β-amyrin is first oxidized to a carboxyl group to form oleanolic acid. This reaction is typically catalyzed by a member of the CYP716A subfamily of cytochrome P450 enzymes.

The subsequent and critical hydroxylation at the C-23 position of oleanolic acid leads to the formation of hederagenin. A key enzyme identified in this step is CYP72A68v2 from the model legume Medicago truncatula.[1] While the direct oxidation of hederagenin to this compound at C-23 is the final step in the formation of the aglycone, the specific enzyme catalyzing this final conversion is yet to be fully characterized. However, it is strongly suggested to be another CYP-mediated oxidation.

Following the synthesis of the this compound aglycone, UDP-dependent glycosyltransferases (UGTs) are responsible for attaching sugar moieties to the C-3 and/or C-28 positions, leading to a diverse array of this compound glycosides with varying biological activities.

Quantitative Data on Key Biosynthetic Enzymes

The following table summarizes representative kinetic parameters for the key enzyme families involved in the this compound biosynthetic pathway. It is important to note that the kinetic data for the specific enzymes directly leading to this compound are not yet fully available in the literature. The presented data is derived from studies on homologous enzymes involved in triterpenoid biosynthesis and should be considered as indicative.

| Enzyme Class | Enzyme Name/Homolog | Substrate | Product | Km (µM) | kcat (s-1) | Source |

| Oxidosqualene Cyclase | β-amyrin synthase (bAS) | 2,3-Oxidosqualene | β-Amyrin | 10 - 50 | 0.1 - 1.0 | Representative |

| Cytochrome P450 | CYP716A Subfamily | β-Amyrin | Oleanolic acid | 5 - 20 | 0.05 - 0.5 | Representative |

| Cytochrome P450 | CYP72A68v2 | Oleanolic acid | Hederagenin | Not Determined | Not Determined | [1] |

| UDP-Glycosyltransferase | Plant UGTs | Triterpenoid Aglycone | Triterpenoid Glycoside | 20 - 200 | 0.01 - 0.2 | Representative |

Experimental Protocols

Heterologous Expression and Functional Characterization of CYP72A68v2 in Saccharomyces cerevisiae

This protocol describes the functional characterization of the cytochrome P450 enzyme CYP72A68v2, which is involved in the oxidation of oleanolic acid.

a. Yeast Strain and Plasmids:

-

Saccharomyces cerevisiae strain WAT11, which expresses an Arabidopsis thaliana NADPH-cytochrome P450 reductase.

-

Yeast expression vector pYES-DEST52.

b. Cloning of CYP72A68v2:

-

Amplify the full-length coding sequence of CYP72A68v2 from Medicago truncatula cDNA using gene-specific primers with attB sites.

-

Perform a BP recombination reaction to clone the PCR product into the pDONR221 vector.

-

Perform an LR recombination reaction to transfer the CYP72A68v2 gene from the entry clone into the pYES-DEST52 expression vector.

c. Yeast Transformation and Microsome Preparation:

-

Transform the resulting pYES-DEST52-CYP72A68v2 construct into S. cerevisiae strain WAT11 using the lithium acetate/polyethylene glycol method.[2]

-

Select transformed yeast colonies on synthetic complete medium lacking uracil (SC-Ura).

-

Inoculate a single colony into 5 mL of SC-Ura medium with 2% (w/v) glucose and grow overnight at 30°C.

-

Use the overnight culture to inoculate 50 mL of SC-Ura with 2% (w/v) raffinose and grow for 24 hours.

-

Induce protein expression by adding galactose to a final concentration of 2% (w/v) and continue to grow for another 16-24 hours at 22°C.

-

Harvest the yeast cells by centrifugation and prepare microsomes as described by Pompon et al. (1996).[3]

d. In Vitro Enzyme Assay:

-

The standard assay mixture (100 µL) should contain 50 mM potassium phosphate buffer (pH 7.4), 1.5 mM NADPH, 100 µg of yeast microsomes, and 50 µM of oleanolic acid (dissolved in DMSO).

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction mixture at 30°C for 1-2 hours with shaking.

-

Stop the reaction by adding 100 µL of ethyl acetate.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the ethyl acetate phase, evaporate to dryness, and resuspend the residue in methanol.

e. Product Analysis:

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the retention time and mass spectrum of the product with an authentic standard of hederagenin.

Purification of His-tagged Cytochrome P450 from Yeast Microsomes

This protocol provides a general framework for the purification of His-tagged plant cytochrome P450 enzymes expressed in yeast.

a. Solubilization of Microsomes:

-

Resuspend the prepared yeast microsomes in a solubilization buffer (e.g., 50 mM potassium phosphate pH 7.4, 20% glycerol, 1 mM EDTA, 1 mM DTT, and a protease inhibitor cocktail).

-

Add a detergent such as n-octyl-β-D-glucopyranoside or CHAPS to a final concentration of 1% (w/v) to solubilize the membrane proteins.[3] Stir gently on ice for 1 hour.

-

Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized material.

b. Immobilized Metal Affinity Chromatography (IMAC):

-

Load the supernatant containing the solubilized P450 onto a Ni-NTA affinity column pre-equilibrated with equilibration buffer (solubilization buffer containing 0.3% (w/v) of the chosen detergent and 20 mM imidazole).

-

Wash the column extensively with wash buffer (equilibration buffer with 40 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged P450 with elution buffer (equilibration buffer with 250 mM imidazole).

c. Detergent Removal and Protein Characterization:

-

Remove the detergent from the purified protein using methods such as dialysis, gel filtration, or hydrophobic adsorption chromatography (e.g., with Bio-Beads SM-2).

-

Assess the purity and concentration of the enzyme using SDS-PAGE and a Bradford assay, respectively.

-

Determine the P450 concentration spectrophotometrically by measuring the carbon monoxide-reduced difference spectrum.

In Vitro Assay for UDP-Glycosyltransferases (UGTs) with Triterpenoid Substrates

This protocol outlines a general method for assessing the activity of a candidate UGT with this compound as a substrate.

a. Enzyme Source:

-

Recombinant UGT expressed in and purified from E. coli or a plant expression system.

b. Reaction Mixture:

-

Prepare a reaction mixture (50 µL) containing 100 mM Tris-HCl buffer (pH 7.5), 10 mM UDP-glucose (or another UDP-sugar), 100 µM this compound (dissolved in DMSO, final DMSO concentration <2%), and 1-5 µg of purified UGT.

-

Pre-incubate the mixture at 30°C for 5 minutes.

c. Reaction and Analysis:

-

Initiate the reaction by adding the UDP-sugar.

-

Incubate at 30°C for 30-60 minutes.

-

Terminate the reaction by adding an equal volume of methanol.

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS to detect the formation of the glycosylated product. The product can be identified by its increased polarity (earlier retention time on a reverse-phase column) and a mass increase corresponding to the added sugar moiety.

Visualizing the Pathway and Workflows

To provide a clearer understanding of the biosynthetic pathway and the experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Caption: Biosynthetic pathway of this compound from 2,3-Oxidosqualene.

Caption: Experimental workflow for CYP450 functional characterization.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway has significantly advanced our understanding of triterpenoid saponin formation in plants. The identification of key enzymes such as β-amyrin synthase, CYP716A-family oxidases, and CYP72A68v2 provides valuable targets for metabolic engineering to enhance the production of this compound and its derivatives. However, several knowledge gaps remain. The definitive identification and characterization of the final oxidase that converts hederagenin to this compound, as well as the specific UGTs that glycosylate the this compound backbone, are critical next steps. Furthermore, a deeper understanding of the regulatory networks that control the expression of these biosynthetic genes will be essential for developing robust and efficient production platforms. The protocols and data presented in this guide offer a solid foundation for researchers to further unravel the complexities of this compound biosynthesis and unlock its full potential for various applications.

References

Gypsogenic Acid: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypsogenic acid, a pentacyclic triterpenoid saponin, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the known pharmacological effects of this compound, with a primary focus on its well-documented anticancer properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for ongoing and future research and development endeavors. While the anticancer activities of this compound are extensively studied, this guide also briefly touches upon other potential biological activities, noting the current gaps in quantitative and mechanistic understanding.

Anticancer Activity

This compound has demonstrated notable cytotoxic and anti-proliferative effects against a range of human cancer cell lines. Its primary mechanism of action appears to be the induction of apoptosis through the modulation of key regulatory proteins.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for its potency. The following table summarizes the reported IC50 values.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 26.8 | [1][2] |

| A549 | Lung Cancer | 30.8 (as 3-acetyl this compound) | [1][2] |

| K562 | Chronic Myeloid Leukemia | >100 / 227.6 | [1][2][3] |

| HL-60 | Acute Myeloid Leukemia | >100 / 61.1 | [1][2][3] |

| SKW-3 | B-cell leukemia | 79.1 | [1][2][3] |

| BV-173 | B-cell leukemia | 41.4 | [1][2][3] |

| LAMA-84 | Chronic Myeloid Leukemia | 100 - 125 | [3] |

| EJ | Bladder Carcinoma | 100 - 125 | [3] |

Note: Discrepancies in IC50 values for K562 and HL-60 cells across different studies have been reported in the literature[1][2][3].

Mechanism of Anticancer Action: Apoptosis Induction

This compound primarily exerts its anticancer effects by inducing programmed cell death, or apoptosis. This is achieved through the modulation of the intrinsic apoptotic pathway, which involves the mitochondria. Key molecular events include the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of these proteins is critical in determining a cell's fate. Gypsogenin, a closely related compound, has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.

The release of cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. This cascade is a hallmark of apoptosis. Cytochrome c binds to Apaf-1, which then activates caspase-9, the initiator caspase in the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, leading to the cleavage of cellular substrates and ultimately, cell death.

Signaling Pathway Diagram

The following diagram illustrates the proposed apoptotic signaling pathway induced by this compound.

References

Gypsogenic Acid: A Comprehensive Technical Review of Its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction and Background

Gypsogenic acid is a pentacyclic triterpenoid belonging to the oleanane class. It is naturally found in various plants, notably in species of the Gypsophila genus.[1] Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the medical and scientific communities for their wide range of biological activities. These compounds, including this compound, have been investigated for their potential as anti-inflammatory, antiviral, antibacterial, and anticancer agents.[1]

The growing body of research on this compound highlights its cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in the development of novel anticancer therapies. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its biological activities, underlying mechanisms of action, and the experimental methodologies used for its study. All quantitative data has been summarized into structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the tables below.

Table 1: Cytotoxic Activity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Acute Myeloid Leukemia | >100, 61.1 | [2] |

| K-562 | Chronic Myeloid Leukemia | >100, 227.6 | [2] |

| SKW-3 | Lymphoid Leukemia | 79.1 | [2] |

| BV-173 | Lymphoid Leukemia | 41.4 | [2] |

| LAMA-84 | Myeloid Leukemia | 100 - 125 | [1] |

| EJ | Bladder Carcinoma | 100 - 125 | [1] |

| MCF-7 | Breast Cancer | 26.8 | [2] |

| A549 | Lung Cancer | 30.8 (as 3-acetyl this compound) | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound literature.

Isolation and Purification of this compound from Gypsophila trichotoma

This protocol is adapted from a method described for the isolation of saponins and their aglycones from Gypsophila trichotoma.[3]

3.1.1. Plant Material and Extraction

-

Air-dry and powder the roots of Gypsophila trichotoma.

-

Defat the powdered plant material by percolation with dichloromethane.

-

Air-dry the defatted material to remove residual solvent.

-

Exhaustively percolate the defatted material with 80% methanol.

-

Combine the methanol extracts and evaporate the methanol under reduced pressure to obtain a viscous extract.

-

Lyophilize the extract.

3.1.2. Acid Hydrolysis

-

Dissolve the lyophilized extract in 50% ethanol.

-

Add a mixture of 70% H₂SO₄ and trifluoroacetic acid (TFA).

-

Reflux the mixture for 8 hours to hydrolyze the saponins into their aglycones (including this compound) and sugar moieties.

3.1.3. Purification

-

Dry the hydrolysate in vacuo.

-

Dissolve the dried hydrolysate in 50% methanol.

-

Load the solution onto a Solid Phase Extraction (SPE) cartridge (e.g., C18).

-

Wash the cartridge with 5% methanol to remove polar impurities.

-

Elute the non-polar compounds, including this compound, with 100% methanol.

-

Dry the eluate on a rotary evaporator.

-

Further purify the residue using chromatographic techniques such as column chromatography on silica gel or Diaion HP-20, followed by flash chromatography to yield pure this compound.[1]

Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability. The following is a generalized protocol often employed in the evaluation of this compound's cytotoxicity.

3.2.1. Cell Plating

-

Seed the desired cancer cell lines in 96-well plates at an appropriate density (e.g., 2 x 10⁴ cells/well for leukemic cells or 5 x 10³ for adherent cells).[1]

-

Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment (for adherent cells).

3.2.2. Compound Treatment

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (untreated cells).

-

Incubate the plates for a specified period (e.g., 72 hours).[1]

3.2.3. MTT Addition and Formazan Solubilization

-

After the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[1]

-

Incubate the plates for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

3.2.4. Absorbance Measurement and Data Analysis

-

Gently shake the plates to ensure complete solubilization of the formazan.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound is believed to be mediated through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound has been suggested to induce apoptosis, or programmed cell death, in cancer cells. A key mechanism in the regulation of apoptosis is the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

References

Gypsogenic Acid: A Comprehensive Technical Guide to its Botanical Sources, Quantification, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypsogenic acid, a pentacyclic triterpenoid saponin, has garnered significant interest within the scientific community for its diverse pharmacological activities, including cytotoxic and anti-inflammatory properties. This technical guide provides an in-depth overview of the botanical distribution of this compound, presenting quantitative data on its occurrence. Furthermore, it offers detailed experimental protocols for its extraction, isolation, and a key bioactivity assessment. The guide also elucidates the biosynthetic pathway of this compound and visualizes complex experimental workflows through detailed diagrams, serving as a critical resource for researchers in natural product chemistry, pharmacology, and drug development.

Botanical Distribution of this compound

This compound and its glycosides are primarily found in plants belonging to the Caryophyllaceae family, commonly known as the carnation or pink family. However, its presence has also been noted in other plant families. The compound typically exists as a sapogenin, which is the aglycone (non-sugar) part of a saponin, formed after the hydrolysis of the sugar moieties.

Key plant species identified as sources include:

-

Genus Gypsophila (Baby's Breath):

-

Genus Saponaria (Soapwort):

-

Saponaria vaccaria (Cow Cockle or Cowherb), where this compound is a primary aglycone of its seed saponins.

-

-

Other Documented Sources:

-

Aceriphyllum rossii

-

Miconia stenostachya

-

Osbeckia stellata

-

Quantitative Analysis of this compound and Derivatives

The concentration of this compound and its related saponins can vary significantly based on the plant species, the part of the plant used (roots, seeds, etc.), geographical location, and harvesting time. Quantitative data is crucial for identifying commercially viable sources and for standardizing extracts for research and development.

| Plant Species | Plant Part | Compound Measured | Concentration / Yield (% Dry Weight) | Reference |

| Gypsophila species | Roots | Gypsogenin 3-O-glucuronide | 0.52 – 1.13% | |

| Gypsophila trichotoma | Roots | This compound | ~0.0068% | Calculated from |

Note: The yield for Gypsophila trichotoma was calculated from a single reported laboratory extraction of 50 mg of this compound from 740 g of dried, powdered root material.

Experimental Protocols

Protocol for Extraction and Isolation of this compound

This protocol is adapted from the methodology reported for the isolation of this compound from the roots of Gypsophila trichotoma.

3.1.1 Materials and Reagents

-

Air-dried and powdered root material of the source plant

-

80% Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Deionized Water (H₂O)

-

Diaion HP-20 resin

-

Silica gel (40-60 μm) for flash chromatography

-

Solvents for chromatography (e.g., CH₂Cl₂/MeOH/H₂O mixtures)

-

Rotary evaporator

-

Chromatography columns

3.1.2 Step-by-Step Procedure

-

Initial Extraction: Exhaustively extract the air-dried, powdered plant material (e.g., 740 g) with 80% methanol at room temperature.

-

Solvent Evaporation: Concentrate the resulting methanol extract under reduced pressure using a rotary evaporator to obtain an aqueous suspension.

-

Solvent Partitioning:

-

Successively partition the aqueous solution with dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

This compound, being a polar compound, will primarily partition into the n-BuOH fraction.

-

-

Column Chromatography (Diaion HP-20):

-

Concentrate the n-BuOH fraction to dryness.

-

Dissolve the residue in a minimal amount of water/methanol and load it onto a Diaion HP-20 column.

-

Elute the column with a stepwise gradient of H₂O to MeOH (from 100% H₂O to 100% MeOH).

-

Collect fractions and monitor using Thin Layer Chromatography (TLC).

-

-

Purification by Flash Chromatography:

-

Combine the fractions containing the target compound.

-

Further purify the combined fractions by flash chromatography over a silica gel column.

-

Elute with an appropriate solvent system (e.g., CH₂Cl₂/MeOH/H₂O at a ratio of 18:11:1).

-

-

Isolation and Identification:

-

Collect the purified fractions containing this compound.

-

Evaporate the solvent to yield the isolated compound.

-

Confirm the structure and purity using spectral methods such as HRESI-MS, ¹H NMR, and ¹³C NMR.

-

Protocol for MTT Cytotoxicity Assay

This protocol describes a method to evaluate the in-vitro cytotoxic activity of isolated this compound against human cancer cell lines.[2]

3.2.1 Materials and Reagents

-

Human tumor cell lines (e.g., HL-60, K-562)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microplates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution (10 mg/mL in PBS)

-

Solubilization buffer (e.g., 5% formic acid in 2-propanol)

-

Microplate spectrophotometer

3.2.2 Step-by-Step Procedure

-

Cell Seeding: Seed exponentially growing cells into 96-well microplates at a density of 2 × 10⁵ cells/mL (for leukemia cells) in 100 μL of medium per well.

-

Compound Treatment: Expose the cells to various concentrations of this compound for 72 hours. Include a vehicle control (DMSO) and a blank (medium only).

-

MTT Addition: After the 72-hour incubation, add 10 μL of MTT solution (10 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plates for an additional 3 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add 110 μL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 550 nm using a microplate spectrophotometer.

-

Data Analysis: Calculate the cell survival fraction relative to the vehicle control and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Visualizations: Pathways and Workflows

Biosynthetic Pathway of this compound

This compound is synthesized via the isoprenoid pathway. The process begins with the cyclization of 2,3-oxidosqualene to β-amyrin. Subsequent oxidation steps, catalyzed by cytochrome P450 monooxygenases, at positions C-23 and C-28 of the β-amyrin backbone lead to the formation of this compound.

References

- 1. Saponin Biosynthesis in Saponaria vaccaria. cDNAs Encoding β-Amyrin Synthase and a Triterpene Carboxylic Acid Glucosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of bisdesmosidic saponins in Saponaria vaccaria L. by HPLC-PAD-MS: identification of new quillaic acid and gypsogenin 3-O-trisaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Bioactivity of Gypsogenic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypsogenic acid, a pentacyclic triterpenoid saponin, has garnered interest in the scientific community for its potential therapeutic properties. Preliminary studies have primarily focused on its cytotoxic effects against various cancer cell lines, suggesting a potential role in oncology drug development. This technical guide provides a comprehensive summary of the currently available data on the bioactivity of this compound, with a focus on its anti-cancer properties. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Data Presentation: Quantitative Bioactivity of this compound

The cytotoxic activity of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below. It is important to note that the potency of this compound appears to be cell-line dependent.

Table 1: Cytotoxic Activity of this compound against Leukemia Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K-562 | Chronic Myeloid Leukemia | > 100, 227.6 | [1][2] |

| HL-60 | Acute Myeloid Leukemia | > 100, 61.1 | [1][2] |

| SKW-3 | B-cell leukemia | 79.1 | [1] |

| BV-173 | B-cell precursor leukemia | 41.4 | [1][2] |

| LAMA-84 | Chronic Myeloid Leukemia | 100 - 125 | [2] |

Table 2: Cytotoxic Activity of this compound against Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 26.8 | |

| A549 | Lung Cancer | 30.8 (3-acetyl this compound: 23.7) | [1] |

| EJ | Bladder Carcinoma | 100 - 125 | [2] |

Experimental Protocols

The following section details the general methodologies employed in the preliminary bioactivity studies of this compound.

Cytotoxicity Assessment by MTT Assay

The cytotoxic effects of this compound are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General Protocol:

-

Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and proliferate for 24 hours.

-

Compound Treatment: Cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and blank wells with media alone are also included.

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways and Molecular Mechanisms

Preliminary evidence suggests that this compound exerts its anti-cancer effects through the induction of apoptosis.

Proposed Apoptotic Pathway

The available literature indicates that this compound may induce apoptosis by modulating the expression of the Bcl-2 family of proteins. Specifically, it has been suggested that this compound downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio is a critical event in the intrinsic pathway of apoptosis, leading to mitochondrial dysfunction and the subsequent activation of caspases.

Caption: Proposed apoptotic pathway of this compound.

Experimental Workflow for Cytotoxicity Screening

The general workflow for assessing the cytotoxic bioactivity of this compound is outlined below.

Caption: General experimental workflow for cytotoxicity screening.

Anti-inflammatory Bioactivity: A Knowledge Gap

Despite the promising anti-cancer data, there is a notable lack of specific information regarding the anti-inflammatory properties of this compound in the currently available scientific literature. While triterpenoids as a class are known to possess anti-inflammatory effects, dedicated studies detailing the experimental protocols, quantitative data (e.g., IC50 values against inflammatory markers), and the specific signaling pathways (e.g., NF-κB) modulated by this compound are not readily accessible. Further research is required to elucidate the potential anti-inflammatory activity of this compound.

Conclusion and Future Directions

The preliminary studies on this compound highlight its potential as a cytotoxic agent against various cancer cell lines, with its pro-apoptotic activity likely mediated through the modulation of the Bcl-2 protein family. The provided data and protocols offer a foundation for further investigation into its anti-cancer mechanisms. However, a significant knowledge gap exists concerning its anti-inflammatory properties and the detailed molecular pathways of its action. Future research should focus on:

-

Elucidating the detailed apoptotic signaling cascade, including the specific caspases involved.

-

Investigating the potential anti-inflammatory effects of this compound using relevant in vitro and in vivo models.

-

Exploring the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.

-

Conducting structure-activity relationship (SAR) studies to optimize its bioactivity and pharmacokinetic properties.

A more comprehensive understanding of the bioactivity of this compound will be crucial for its potential development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Gypsogenic Acid from Gypsophila

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gypsogenic acid, a pentacyclic triterpenoid saponin, is a key bioactive compound found in various species of the Gypsophila genus, commonly known as baby's breath. It has garnered significant interest in the pharmaceutical and research communities due to its potential therapeutic properties, including cytotoxic activities against various cancer cell lines.[1][2] This document provides detailed protocols for the extraction, purification, and quantification of this compound from Gypsophila root material.

Data Presentation

The yield of this compound and total saponins can vary depending on the Gypsophila species, age of the plant, and the extraction and purification methods employed. The following tables summarize quantitative data from various studies.

Table 1: Total Saponin Content in Gypsophila Species

| Gypsophila Species | Plant Part | Age/Condition | Total Saponin Content (mg/g Dry Weight) | Reference |

| G. paniculata | Roots | 4 years | ~40 | [1] |

| G. scorzonerifolia & G. pacifica | Roots | 2-3 years | 3.4 - 48.1 | [3] |

| G. paniculata | In vitro root culture | N/A | 7.22 | [4] |

Table 2: Exemplary Yield of Purified this compound

| Gypsophila Species | Starting Material (Dry Weight) | Purified this compound Yield (mg) | Approximate Yield (%) | Reference |

| G. trichotoma | 740 g (roots) | 50 | 0.0068% | [5] |

Experimental Protocols

Protocol 1: Extraction of Crude Saponin Mixture from Gypsophila Roots

This protocol describes the initial solvent extraction of a crude saponin mixture from dried Gypsophila root material.

Materials:

-

Dried and powdered roots of Gypsophila sp.

-

80% Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Deionized water

-

Rotary evaporator

-

Separatory funnel

-

Filter paper and funnel

Methodology:

-

Maceration: Weigh the dried, powdered Gypsophila root material. Add the powder to a large flask and add 80% methanol in a 1:10 solid-to-solvent ratio (w/v).

-

Exhaustive Extraction: Stir the mixture at room temperature for 24 hours. Filter the extract and collect the filtrate. Repeat the extraction process with the remaining plant material two more times with fresh 80% methanol to ensure exhaustive extraction.

-

Solvent Evaporation: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous aqueous residue.

-

Solvent Partitioning: Resuspend the aqueous residue in deionized water. Perform successive partitioning in a separatory funnel with the following solvents in the order listed:

-

Dichloromethane (to remove non-polar compounds)

-

Ethyl acetate (to remove compounds of intermediate polarity)

-

n-Butanol (to extract the saponins)

-

-

Collection of Saponin-Rich Fraction: Collect the n-butanol fraction, which will contain the crude saponin mixture.

-

Final Evaporation: Evaporate the n-butanol fraction to dryness under reduced pressure to yield the crude saponin extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol details the purification of this compound from the crude saponin extract obtained in Protocol 1.

Materials:

-

Crude saponin extract

-

Diaion HP-20 resin

-

Silica gel (40-60 µm)

-

Methanol (MeOH)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Glass chromatography columns

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

Anisaldehyde/sulfuric acid spray reagent

Methodology:

-

Diaion HP-20 Column Chromatography:

-

Pack a glass column with Diaion HP-20 resin and equilibrate with deionized water.

-

Dissolve the crude saponin extract in a minimal amount of water and load it onto the column.

-

Elute the column with a stepwise gradient of methanol in water (from 100:0 to 0:100 v/v).

-

Collect fractions and monitor the separation using TLC. Visualize spots by spraying with anisaldehyde/sulfuric acid reagent and heating.

-

Combine the fractions containing the saponins of interest based on the TLC profile.

-

-

Silica Gel Flash Chromatography:

-

Evaporate the solvent from the combined saponin-rich fractions.

-

Pack a flash chromatography column with silica gel and equilibrate with the starting mobile phase.

-

Dissolve the semi-purified saponin mixture in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a solvent system of dichloromethane/methanol/water (e.g., 18:11:1 v/v/v).[5]

-

Collect fractions and monitor by TLC to identify those containing pure this compound.

-

-

Isolation of Pure this compound:

-

Combine the fractions containing pure this compound.

-

Evaporate the solvent to obtain the purified compound.

-

Confirm the identity and purity of the isolated this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Protocol 3: Quantification of this compound via Acid Hydrolysis and HPLC

This protocol is for the determination of the total this compound content in a crude or purified extract. The saponins are first hydrolyzed to their aglycone form (this compound) and then quantified by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Saponin extract

-

2M Hydrochloric acid (HCl) or a mixture of 70% Sulfuric Acid (H₂SO₄) and Trifluoroacetic Acid (TFA)[6]

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

This compound analytical standard

-

HPLC system with a C18 column and a suitable detector (e.g., DAD or ELSD)

-

Heating block or microwave hydrolysis system

-

Solid Phase Extraction (SPE) cartridges (C18)

Methodology:

-

Acid Hydrolysis:

-

Weigh a known amount of the saponin extract and dissolve it in a suitable solvent (e.g., 50% ethanol).

-

Add an equal volume of 2M HCl.

-

Heat the mixture at 80-100°C for 2-4 hours or use a microwave-assisted method (e.g., 140°C for 30 minutes) for more rapid hydrolysis.[2]

-

-

Purification of the Aglycone:

-

After hydrolysis, neutralize the solution.

-

Load the hydrolyzed sample onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with water to remove sugars and other polar compounds.

-

Elute the aglycones (including this compound) with methanol.

-

Evaporate the methanol and redissolve the residue in a known volume of the HPLC mobile phase.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) at a suitable wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).

-

Quantification: Prepare a calibration curve using the this compound analytical standard. Inject the prepared sample and quantify the this compound content by comparing the peak area to the calibration curve.

-

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound, an oleanane-type triterpenoid saponin, follows the isoprenoid pathway. The key steps involve the cyclization of 2,3-oxidosqualene to form the β-amyrin backbone, which is then subjected to a series of oxidative modifications by cytochrome P450 enzymes to yield gypsogenin and subsequently this compound.[6][7]

References

- 1. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Purification of Gypsogenic Acid Using Column Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypsogenic acid, a triterpenoid saponin, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including cytotoxic effects against various cancer cell lines. Efficient purification of this compound is paramount for its downstream applications in research and drug development. This document provides a detailed protocol for the purification of this compound from plant material, employing a two-step column chromatography strategy. The methodology outlines initial extraction, followed by sequential purification using Diaion HP-20 and silica gel column chromatography. This protocol is intended to serve as a comprehensive guide for researchers aiming to isolate and purify this compound for further investigation.

Introduction

This compound is a pentacyclic triterpenoid sapogenin found in various plant species, notably within the genus Gypsophila. Its structural complexity and array of biological activities, particularly its potential as an anti-cancer agent, have made it a target for natural product chemists and pharmacologists. The purification of this compound from crude plant extracts, however, presents a challenge due to the presence of numerous other structurally related saponins and secondary metabolites. Column chromatography is a fundamental and highly effective technique for the separation and purification of such compounds. This application note details a robust two-step column chromatography protocol for the isolation of high-purity this compound.

Data Presentation

The following table summarizes the quantitative data associated with the purification of this compound from 740 g of dried and powdered plant material, as described in the subsequent protocols.

| Parameter | Value | Reference |

| Starting Plant Material (dry weight) | 740 g | [1] |

| Final Yield of this compound | 50 mg | [1] |

| Chromatography Step 1: Diaion HP-20 | ||

| Stationary Phase | Diaion HP-20 | [1] |

| Mobile Phase | Water followed by a gradient of Methanol in Water (0% to 100%) | [1] |

| Chromatography Step 2: Silica Gel Flash Chromatography | ||

| Stationary Phase | Silica Gel 60 (40-60 µm) | [1] |

| Mobile Phase | Dichloromethane:Methanol:Water (18:11:1, v/v/v) | [1] |

Experimental Protocols

Plant Material Extraction

A detailed protocol for the initial extraction of this compound from its natural source is crucial for a successful purification.

Materials:

-

Dried and powdered roots of Gypsophila trichotoma (or other this compound-containing plant material)

-

80% Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Exhaustively extract the air-dried powdered plant material (740 g) with 80% methanol.[1]

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain an aqueous residue.

-

Successively partition the aqueous solution with dichloromethane, ethyl acetate, and n-butanol.[1]

-

The n-butanol layer, which contains the saponin fraction, is collected and evaporated to dryness to yield the crude saponin extract.

Column Chromatography: Step 1 - Diaion HP-20

This initial chromatographic step serves to separate the crude saponin mixture from highly polar and non-polar impurities.

Materials:

-

Crude saponin extract

-

Diaion HP-20 resin

-

Glass column

-

Deionized water

-

Methanol (MeOH)

-

Fraction collector

Procedure:

-

Prepare a slurry of Diaion HP-20 resin in deionized water and pack it into a glass column of appropriate dimensions.

-

Dissolve the crude saponin extract in a minimal amount of deionized water and load it onto the prepared column.

-

Begin elution with deionized water to remove highly polar compounds.

-

Subsequently, elute the column with a stepwise gradient of increasing methanol concentration in water (from 0% to 100% MeOH).[1]

-

Collect fractions of a suitable volume and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the desired saponins (as indicated by TLC) and evaporate the solvent to dryness.

Column Chromatography: Step 2 - Silica Gel Flash Chromatography

This second chromatographic step provides a higher resolution separation to isolate this compound from other closely related saponins.

Materials:

-

Partially purified saponin fraction from the Diaion HP-20 column

-

Silica Gel 60 (40-60 µm particle size)

-

Glass column for flash chromatography

-

Mobile Phase: Dichloromethane:Methanol:Water (18:11:1, v/v/v)

-

Fraction collector

-

TLC plates and developing chamber

Procedure:

-

Prepare a slurry of silica gel 60 in the mobile phase and pack it into a flash chromatography column.

-

Dissolve the dried saponin fraction from the previous step in a minimal volume of the mobile phase.

-

Load the sample onto the head of the silica gel column.

-

Elute the column with the Dichloromethane:Methanol:Water (18:11:1) solvent system under positive pressure (flash chromatography).[1]

-

Collect fractions and monitor the elution of this compound by TLC. The spots can be visualized by spraying with an anisaldehyde/sulfuric acid reagent followed by heating.[1]

-

Combine the fractions containing pure this compound and evaporate the solvent to yield the purified compound.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

Caption: Workflow for the purification of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling cascade of this compound is still under investigation, as a triterpenoid saponin with cytotoxic properties, it is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a plausible mechanism of action.

References

Application Notes and Protocols for the Quantification of Gypsogenic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of gypsogenic acid in various matrices, primarily focusing on plant material. The methodologies described are based on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are standard techniques for the analysis of saponins and related compounds.

Introduction

This compound is a triterpenoid saponin found in various plant species, notably from the Gypsophila genus. It has garnered interest in the pharmaceutical and nutraceutical industries due to its potential biological activities. Accurate and precise quantification of this compound is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. These notes provide a framework for developing and validating analytical methods for this purpose.

Analytical Methods Overview

Two primary analytical techniques are recommended for the quantification of this compound:

-

High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust and widely available technique suitable for routine quality control. As this compound lacks a strong chromophore, derivatization or detection at a low UV wavelength (around 205-210 nm) is typically required.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for complex matrices and low concentration levels, such as in biological fluids.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This section outlines a general protocol for the quantification of this compound using HPLC-UV. This method is adapted from established procedures for similar triterpenoid saponins, such as gypsogenin.

Experimental Protocol: HPLC-UV

Objective: To quantify this compound in a prepared plant extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis detector.

-

Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Formic acid or Phosphoric acid (analytical grade)

-

This compound reference standard

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 1-100 µg/mL).

-

-

Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.1% formic acid. The addition of acid helps to suppress the ionization of the carboxylic acid group of this compound, leading to better peak shape.[1]

-

Mobile Phase B: Acetonitrile.

-

Degas the mobile phases before use.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution is typically used to separate this compound from other matrix components. A representative gradient is shown in the table below.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

Time (minutes) % Mobile Phase A (Water + 0.1% Formic Acid) % Mobile Phase B (Acetonitrile) 0 70 30 20 30 70 25 30 70 30 70 30 35 70 30 -

-

Analysis:

-

Inject the calibration standards to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Data Presentation: HPLC-UV Method Validation Parameters (Hypothetical)

The following table summarizes typical validation parameters for an HPLC-UV method for this compound. These values are illustrative and should be determined experimentally during method validation.

| Parameter | Specification |